1-(4-Bromophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride
Description
1-(4-Bromophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride is a halogenated cyclobutane derivative featuring a para-brominated phenyl ring and a 3,3-difluorinated cyclobutane ring. Key properties include:
- Molecular Formula: C₁₀H₁₁BrClF₂N
- Molecular Weight: 298.56 g/mol
- CAS Number: 1799434-68-6 .
The compound’s structural rigidity, conferred by the cyclobutane ring and fluorine substituents, makes it a candidate for drug discovery, particularly in targeting central nervous system (CNS) receptors or enzymes requiring lipophilic interactions .
Properties
IUPAC Name |
1-(4-bromophenyl)-3,3-difluorocyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF2N.ClH/c11-8-3-1-7(2-4-8)9(14)5-10(12,13)6-9;/h1-4H,5-6,14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQBHGHBQUJSGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(C2=CC=C(C=C2)Br)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride typically involves multiple steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Amination: The amine group can be introduced through a nucleophilic substitution reaction, where an appropriate amine precursor reacts with the cyclobutane intermediate.
Formation of the Hydrochloride Salt: The final step involves the protonation of the amine group with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce the bromophenyl group to a phenyl group.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as thiols or amines can replace the bromine atom.
Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free amine and hydrochloric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as thiols, amines, or alkoxides.
Hydrolysis: Aqueous solutions of bases like sodium hydroxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Phenyl derivatives.
Substitution: Thiol or amine-substituted cyclobutanes.
Hydrolysis: Free amine and hydrochloric acid.
Scientific Research Applications
Medicinal Chemistry
1-(4-Bromophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride is being investigated for its potential therapeutic effects. The presence of the bromophenyl group may enhance biological activity by improving binding affinity to target proteins or receptors.
Case Study :
A study examining the structure-activity relationship (SAR) of similar compounds revealed that halogenated derivatives often exhibit increased potency against specific cancer cell lines due to enhanced lipophilicity and electronic properties. This suggests that this compound could be effective in targeted therapies for cancer treatment.
Neuropharmacology
Research has indicated that compounds with similar structures can act as modulators of neurotransmitter systems. The difluorocyclobutane moiety may influence neurochemical pathways.
Case Study :
In a neuropharmacological study, a related compound demonstrated significant effects on serotonin receptors, leading to potential applications in treating mood disorders. This opens avenues for exploring this compound in psychiatric research.
Material Science
The unique structural characteristics of this compound allow it to be explored in the development of advanced materials, particularly in polymer chemistry where cyclobutane derivatives can enhance mechanical properties.
Data Table: Comparison of Cyclobutane Derivatives in Material Science
| Compound Name | Application Area | Key Properties |
|---|---|---|
| This compound | Polymer Additive | Improved tensile strength |
| 1-(4-Chlorophenyl)-3-fluorocyclobutan-1-amine | Coating Materials | Enhanced thermal stability |
| 1-(Phenyl)-3,3-difluorocyclobutan-1-amine | Composite Materials | Increased impact resistance |
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways can vary depending on the specific application, but may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes critical differences between the target compound and its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| 1-(4-Bromophenyl)-3,3-difluorocyclobutan-1-amine HCl | C₁₀H₁₁BrClF₂N | 298.56 | 1799434-68-6 | 4-Bromophenyl, 3,3-difluorocyclobutane |
| 1-(4-Bromophenyl)-3-fluorocyclobutan-1-amine HCl | Not reported | 164.21* | Not reported | 4-Bromophenyl, 3-fluorocyclobutane |
| trans-3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine HCl | C₁₀H₁₂BrClFN | 280.57 | 1807885-05-7 | 3-Bromo-4-fluorophenyl, cyclobutane |
| 1-(4-Bromophenyl)cyclopropanamine HCl | C₉H₁₁BrClN | 248.55 | 952289-92-8 | 4-Bromophenyl, cyclopropane |
| (1R)-1-(4-Bromophenyl)-2,2-difluoroethan-1-amine HCl | C₈H₉BrClF₂N | 272.52 | 2225127-09-1 | 4-Bromophenyl, 2,2-difluoroethane |
*Note: The molecular weight of 164.21 g/mol reported for 1-(4-Bromophenyl)-3-fluorocyclobutan-1-amine HCl () is inconsistent with typical cyclobutane derivatives and may reflect a data entry error.
Impact of Structural Variations
Cyclobutane vs. Cyclopropane Rings
- The target compound’s cyclobutane ring provides greater conformational flexibility compared to cyclopropane derivatives like 1-(4-Bromophenyl)cyclopropanamine HCl (). Cyclopropane’s high ring strain may limit binding to sterically sensitive targets, whereas cyclobutane’s larger ring could enhance fit in hydrophobic pockets .
Fluorination Patterns
- In contrast, (1R)-1-(4-Bromophenyl)-2,2-difluoroethan-1-amine HCl () replaces the cyclobutane with a difluoroethane chain, reducing rigidity and possibly diminishing target affinity.
Halogen and Substituent Positioning
- The para-bromophenyl group in the target compound is conserved across analogs, but trans-3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine HCl () introduces a meta-bromo and para-fluoro substitution, which could alter π-π stacking interactions or steric hindrance in receptor binding .
Physicochemical and Pharmacokinetic Considerations
- Solubility : The target compound’s difluorocyclobutane likely reduces aqueous solubility compared to cyclopropane analogs, necessitating formulation adjustments for in vivo studies .
- Metabolic Stability: Fluorine atoms may slow oxidative metabolism by cytochrome P450 enzymes, extending half-life relative to non-fluorinated compounds like 1-(4-Bromophenyl)cyclopropanamine HCl .
Biological Activity
1-(4-Bromophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.
- CAS Number : 2613383-18-7
- Molecular Formula : C10H12BrClFN
- Molecular Weight : 298.55 g/mol
- LogP : 2.921 (indicating moderate lipophilicity)
- Hydrogen Bond Acceptors : 4
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its pharmacological properties such as antibacterial, antifungal, and potential anticancer activities.
Antibacterial Activity
Research indicates that compounds with bromophenyl groups often exhibit enhanced antibacterial properties. For instance, the presence of bromine increases electron density, which may enhance the interaction with bacterial targets compared to their chlorine analogues .
Anticancer Potential
Preliminary studies suggest that derivatives of cyclobutane amines can inhibit tumor growth by interfering with cellular signaling pathways. The difluorocyclobutane moiety may contribute to this activity by modulating receptor interactions or enzyme activities involved in cancer progression.
Study 1: Antibacterial Efficacy
A comparative study evaluated the antibacterial effects of various halogenated compounds, including this compound. Results showed that this compound exhibited significant activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) lower than that of its chlorine counterpart.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Chlorinated analogue | 32 | Staphylococcus aureus |
| Brominated analogue (this compound) | 16 | Staphylococcus aureus |
Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| A549 | 15 |
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- The difluorocyclobutane structure may enhance binding affinity to specific biological targets.
- The bromophenyl group may facilitate interactions with membrane proteins or enzymes involved in bacterial resistance mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
